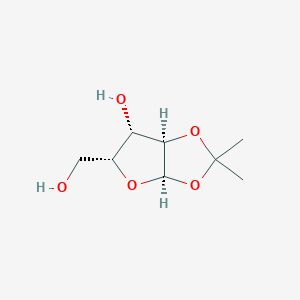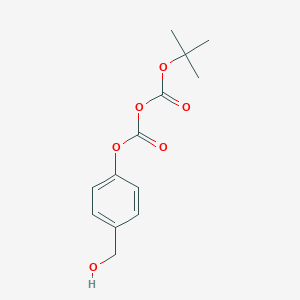
p-O-t-Boc-benzyl Alcohol
描述
Synthesis Analysis
The synthesis of compounds related to p-O-t-Boc-benzyl Alcohol, such as benzyl-, allyl-, and allenyl-boronates, can be achieved through copper-catalyzed borylation of alcohols. This method exhibits broad applicability and high efficiency, underlining the potential for synthesizing p-O-t-Boc-benzyl Alcohol derivatives with similar strategies. The process involves nucleophilic substitution reactions, indicating a versatile approach to generating various organoboron compounds from readily available alcohol feedstocks (Mao, Szabó, & Marder, 2017).
Molecular Structure Analysis
The molecular structure of p-O-t-Boc-benzyl Alcohol and related compounds can be intricately analyzed through their synthesis routes and the resulting organometallic complexes. For instance, the synthesis of alkyl- and aryl[hydrotris(pyrazolyl)borato]carbonylruthenium complexes by decarbonylation of alcohols reveals insights into the molecular interactions and structural transformations involved in creating complex molecules from simple alcohol precursors (Chen et al., 1997).
Chemical Reactions and Properties
p-O-t-Boc-benzyl Alcohol undergoes various chemical reactions, showcasing its versatility. The modification of Ritter reaction conditions enables the selective amidation of benzylic alcohols with nitriles, producing amides in high yields. This demonstrates the compound's reactivity towards electrophilic substitution and its potential in facilitating diverse organic transformations (Firouzabadi, Sardarian, & Badparva, 1994).
Physical Properties Analysis
The physical properties of p-O-t-Boc-benzyl Alcohol and its derivatives can be inferred from studies on similar compounds. For example, the aerobic oxidative cross-esterification of alcohols over Au/Porous Boron Nitride Catalysts reveals important aspects of the catalytic and surface interactions that influence the physical properties of the resulting esters, which could parallel those of p-O-t-Boc-benzyl Alcohol-based compounds (Zhang et al., 2019).
Chemical Properties Analysis
The chemical properties of p-O-t-Boc-benzyl Alcohol are characterized by its reactivity in various synthesis and modification reactions. The unusual reactivity of t-butyl dicarbonate (Boc2O) with alcohols in the presence of magnesium perchlorate highlights a new route to t-butyl ethers, reflecting on the nucleophilic substitution mechanisms that could be applicable to modifying p-O-t-Boc-benzyl Alcohol (Bartoli et al., 2005).
科学研究应用
Catalytic Oxidation of Benzyl Alcohol
The selective oxidation of benzyl alcohol to benzaldehyde using palladium (Pd) catalysts has been extensively studied. This process is significant for producing compounds used in the pharmaceutical and agricultural industries. Researchers have developed various Pd-based catalysts by controlling the morphology of Pd nanoparticles and adjusting reaction conditions to optimize selectivity towards the desired aldehyde product. The advancements in catalytic materials and the understanding of reaction mechanisms contribute to green chemistry approaches by utilizing "clean" oxidants like O2 (Chan-Thaw, Savara, & Villa, 2018).
Microkinetic Modeling
Microkinetic modeling of benzyl alcohol oxidation over Pd nanoparticles has revealed the formation of multiple products and provided insights into the effects of various experimental parameters on product distribution. This detailed analysis helps in understanding the complex kinetics involved and guides the optimization of reaction conditions for improved yields (Savara, Rossetti, Chan-Thaw, Prati, & Villa, 2016).
Synthesis of Boronates
The copper-catalyzed synthesis of benzyl-, allyl-, and allenyl-boronates from their respective alcohols demonstrates an efficient method for producing compounds that are valuable in organic synthesis. This approach shows high efficiency and broad applicability under mild conditions, highlighting its potential for industrial processes (Mao, Szabó, & Marder, 2017).
Reaction Mechanisms and Surface Chemistry
Research into the reaction mechanisms of benzyl alcohol oxidation on Pd nanoparticles and the influence of adsorption orientation on selectivity provides deeper insights into the surface chemistry of these reactions. Understanding the interaction between benzyl alcohol and the catalyst surface is crucial for designing catalysts with tailored selectivity towards specific products (Pang, Román, & Medlin, 2012).
Green Synthesis Methods
Studies on the green synthesis of sulfonamides and carbon-nitrogen bonds emphasize environmentally benign methods. These methods involve novel catalysts and conditions that minimize the environmental impact of chemical synthesis, contributing to sustainable industrial practices (Shi et al., 2009).
Renewable Production
The engineering of Escherichia coli for renewable benzyl alcohol production from glucose represents an innovative approach to synthesizing aromatic compounds. This biotechnological method provides an alternative to traditional chemical synthesis, offering a sustainable pathway for producing benzyl alcohol and related compounds (Pugh, Mckenna, Halloum, & Nielsen, 2015).
安全和危害
未来方向
Future directions for the research and application of p-O-t-Boc-benzyl Alcohol could involve the development of novel catalytic methods for SN-transformations, which has evolved into a flourishing and reviving area of research . Another potential direction could be the development of sustainable pathways to gain access to these compounds from readily available, inexpensive starting materials .
属性
IUPAC Name |
tert-butyl [4-(hydroxymethyl)phenoxy]carbonyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O6/c1-13(2,3)19-12(16)18-11(15)17-10-6-4-9(8-14)5-7-10/h4-7,14H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKZUUZFITNQYGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)OC(=O)OC1=CC=C(C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00408885 | |
| Record name | p-O-t-Boc-benzyl Alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
p-O-t-Boc-benzyl Alcohol | |
CAS RN |
887353-38-0 | |
| Record name | C-(1,1-Dimethylethyl) C′-[4-(hydroxymethyl)phenyl] dicarbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887353-38-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-O-t-Boc-benzyl Alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



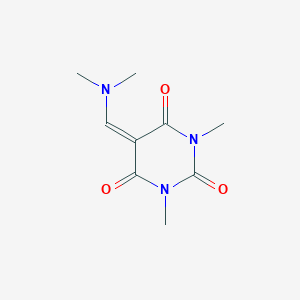
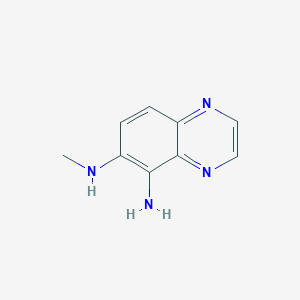
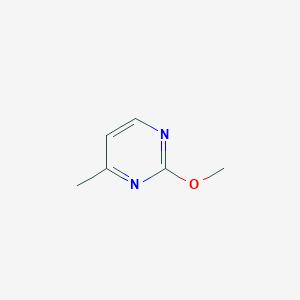
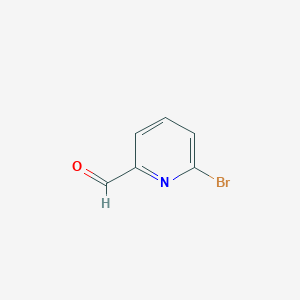
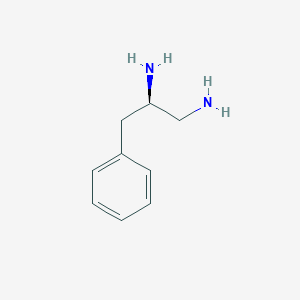
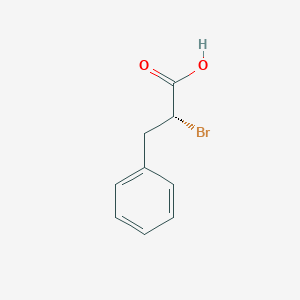
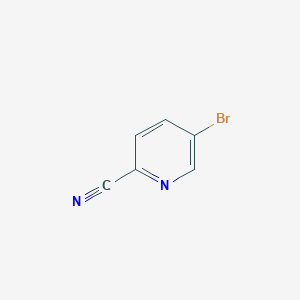
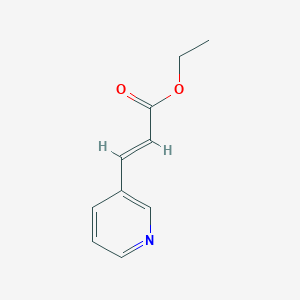
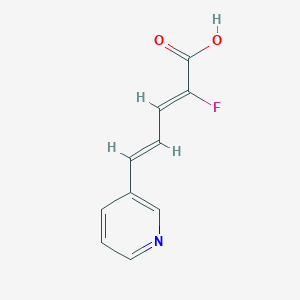
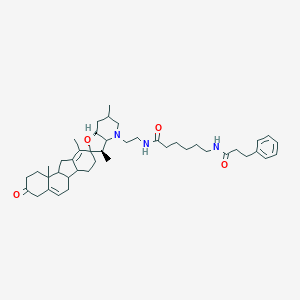
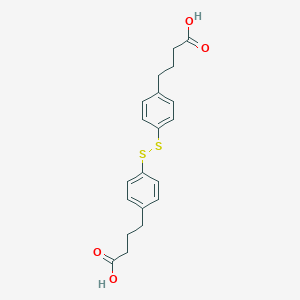

![2,3-Diphenylpyrazino[2,3-d]pyridazine-5,8-diamine](/img/structure/B14965.png)
